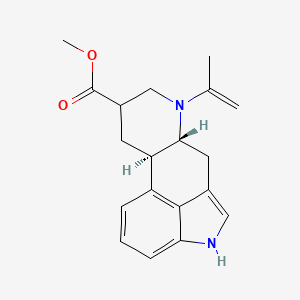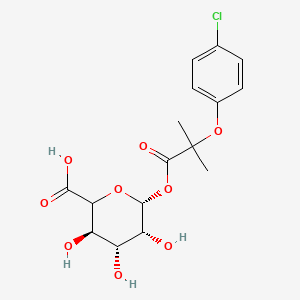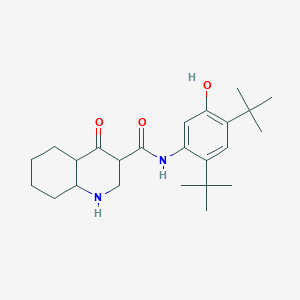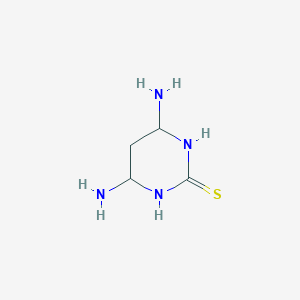
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- is a chemical compound belonging to the ergoline family. This compound is known for its structural complexity and is a metabolite of cabergoline, a dopamine D2-receptor agonist . It has significant applications in various fields, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- involves multiple steps. One common method includes the alkylation of ergoline derivatives with propenyl groups under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Applications De Recherche Scientifique
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Parkinson’s disease and hyperprolactinemia.
Mécanisme D'action
The mechanism of action of Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- primarily involves its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction leads to the modulation of neurotransmitter release and various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cabergoline: A dopamine D2-receptor agonist with similar structural features.
Bromocriptine: Another ergoline derivative with dopamine agonist properties.
Pergolide: Used in the treatment of Parkinson’s disease and has a similar mechanism of action.
Uniqueness
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- is unique due to its specific propenyl substitution, which imparts distinct pharmacological properties compared to other ergoline derivatives. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Propriétés
Formule moléculaire |
C19H22N2O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
methyl (6aR,10aR)-7-prop-1-en-2-yl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-11(2)21-10-13(19(22)23-3)7-15-14-5-4-6-16-18(14)12(9-20-16)8-17(15)21/h4-6,9,13,15,17,20H,1,7-8,10H2,2-3H3/t13?,15-,17-/m1/s1 |
Clé InChI |
FVCJBAZOSCOEGJ-RJPUVWTNSA-N |
SMILES isomérique |
CC(=C)N1CC(C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC |
SMILES canonique |
CC(=C)N1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-](/img/structure/B12354878.png)





![11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354911.png)

![2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12354915.png)

![2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12354926.png)
![Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354933.png)

![11-Benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]tridec-3-en-8-one](/img/structure/B12354942.png)
